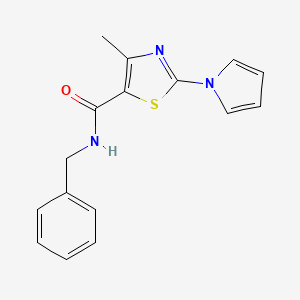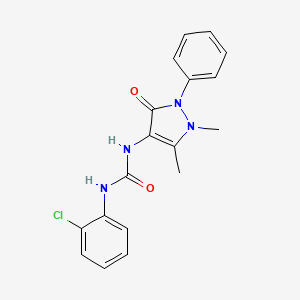
N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Vue d'ensemble
Description
N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, also known as BMPTC, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. BMPTC is a selective inhibitor of the dopamine transporter (DAT) and has been used in a variety of studies to investigate the role of dopamine in various biological processes.
Mécanisme D'action
N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling in the brain.
Biochemical and Physiological Effects:
The increased dopamine signaling produced by this compound has a variety of biochemical and physiological effects. For example, increased dopamine signaling has been shown to improve cognitive function and enhance motivation. Additionally, increased dopamine signaling has been implicated in the development of addiction and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide in lab experiments is its high selectivity for the dopamine transporter. This allows researchers to specifically target dopamine signaling without affecting other neurotransmitter systems. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation.
Orientations Futures
There are many future directions for research involving N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide. One potential area of research is the development of more selective DAT inhibitors that can be used to investigate the role of dopamine in specific brain regions or circuits. Additionally, this compound could be used in combination with other drugs to investigate the interactions between dopamine and other neurotransmitter systems. Finally, this compound could be used in animal models to investigate the effects of dopamine signaling on behavior and cognition.
Applications De Recherche Scientifique
N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has been used extensively in scientific research to investigate the role of dopamine in a variety of biological processes. For example, this compound has been used to study the effects of dopamine on behavior, cognition, and addiction. Additionally, this compound has been used to investigate the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
N-benzyl-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-12-14(21-16(18-12)19-9-5-6-10-19)15(20)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIFUBFJQBDGJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4732837.png)

![1-[(3-chlorobenzyl)sulfonyl]pyrrolidine](/img/structure/B4732852.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4732864.png)



![4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4732898.png)
![N-(3-chloro-4-fluorophenyl)-2-[(3,4-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4732906.png)
![4-ethyl-5-methyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4732911.png)
![2-{4-[(4-ethylphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4732920.png)
![5-[(cycloheptylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4732931.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4732940.png)
